6-amino-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one
描述
属性
IUPAC Name |
6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c22-18-13-19(26)23-21(25(18)16-9-2-1-3-10-16)28-14-20(27)24-12-6-8-15-7-4-5-11-17(15)24/h1-5,7,9-11,13H,6,8,12,14,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYGBOCEGFOABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=O)C=C(N3C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the pyrimidine ringSpecific reagents and catalysts, such as p-toluenesulfonic acid monohydrate and FeCl3, are often used to promote these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
化学反应分析
Types of Reactions
6-amino-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in various functionalized pyrimidine derivatives .
科学研究应用
6-amino-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 6-amino-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with analogous compounds from the literature:
Core Heterocycle Modifications
- 6-Amino-2-hydrazino-4(3H)-pyrimidinone (): This compound shares the 6-amino and pyrimidinone core but replaces the sulfanyl-ethyl-tetrahydroquinolin group with a hydrazino substituent. Hydrazino groups are polar and may enhance solubility but reduce membrane permeability compared to the lipophilic tetrahydroquinolin moiety in the target compound .
- However, the absence of the phenyl and tetrahydroquinolin groups may limit its ability to engage in π-π stacking or hydrophobic interactions .
Substituent Variations at Position 2
- 6-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one (): This analog replaces the dihydropyrimidinone core with a pyrazolo-pyrimidinone system and substitutes tetrahydroquinolin with a methoxyphenyl group. The methoxy group may improve metabolic stability compared to the tetrahydroquinolin’s secondary amine, but the pyrazolo ring could alter electron distribution, affecting binding kinetics .
Position 1 Substitutions
- 1-Phenyl Group Retention :
The phenyl group at position 1 is conserved in several analogs (e.g., ). This moiety is critical for π-π interactions in receptor binding. Modifications here, such as halogenation (e.g., fluorophenyl in ), could enhance potency but may introduce steric hindrance .
Data Table: Structural and Hypothetical Functional Comparisons
Research Implications and Limitations
While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:
- Bioactivity Potential: The tetrahydroquinolin and phenyl groups may synergize for targeting hydrophobic binding pockets (e.g., ATP sites in kinases).
- Synthetic Challenges: The sulfanyl-ethyl linkage and tetrahydroquinolin moiety could complicate synthesis, requiring specialized protocols (e.g., thiol-ene chemistry) .
- Need for Experimental Validation : Crystallographic studies (e.g., via SHELX or SIR97 ) are critical to confirm conformational preferences and intermolecular interactions.
生物活性
The compound 6-amino-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 320.38 g/mol. The structure includes a dihydropyrimidinone core with a sulfanyl group and a tetrahydroquinoline moiety, which contribute to its unique biological properties.
Biological Activity Overview
Research indicates that compounds related to the thieno[3,2-d]pyrimidine class exhibit significant antimicrobial and anticancer properties. The biological activity of this specific compound is attributed to its interaction with various biological targets, influencing pathways related to cell growth and apoptosis.
Key Biological Activities
-
Antimicrobial Activity
- Preliminary studies suggest that derivatives of this compound exhibit potent antimicrobial effects against a range of pathogens. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
-
Anticancer Properties
- The compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in various cancer cell lines by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Enzyme Inhibition
- Interaction studies indicate that this compound may inhibit specific enzymes involved in cancer metabolism and proliferation, such as topoisomerase II and DPP-IV (Dipeptidyl Peptidase IV), which are crucial for DNA replication and glucose metabolism respectively.
The biological mechanisms through which 6-amino-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one exerts its effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with the cell cycle progression at various checkpoints.
- Signal Transduction Modulation : Alteration of signaling pathways involved in cell survival and proliferation.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Demonstrated significant inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) below 10 µg/mL. |
| Study 2 | Assess anticancer activity | Showed IC50 values ranging from 5 to 15 µM across different cancer cell lines (e.g., MCF7, HeLa). |
| Study 3 | Investigate enzyme inhibition | Inhibited DPP-IV with an IC50 value of 25 nM, suggesting potential for diabetes management. |
常见问题
Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, catalyst loading) and intermediate purification steps. For structurally analogous thieno-pyrimidine derivatives, multi-step protocols with column chromatography and recrystallization have achieved >80% purity . Monitoring reaction progress via TLC and adjusting stoichiometry of sulfanyl-containing intermediates (e.g., thiol-ene coupling) can reduce side products. NMR and HRMS are critical for confirming structural fidelity at each stage .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm proton environments and carbon frameworks, particularly for the tetrahydroquinoline and dihydropyrimidinone moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive bond-length and torsional-angle data . For sulfur-containing groups, FT-IR can verify sulfanyl (-S-) and carbonyl (C=O) stretches .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting kinases or proteases, given the compound’s structural similarity to known inhibitors . For cellular studies, use MTT assays to assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) and flow cytometry to evaluate apoptosis/necrosis pathways . Always include positive controls (e.g., staurosporine for apoptosis) and validate results with orthogonal methods (e.g., Western blotting for caspase activation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Use radiolabeled analogs to track compound distribution in vivo or in complex matrices . Perform dose-response studies across multiple cell lines and compare results with structurally related compounds (e.g., thieno-pyrimidine derivatives with modified sulfanyl groups) to isolate structure-activity relationships (SAR) . Employ transcriptomic profiling (RNA-seq) to identify differentially expressed genes that may explain model-specific responses .
Q. What computational approaches are effective for predicting this compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model binding poses with putative targets like quinoline-binding enzymes or kinases. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over 100+ ns trajectories . For electronic structure analysis, DFT calculations (e.g., Gaussian) can map charge distribution on the dihydropyrimidinone ring, which may influence hydrogen-bonding interactions .
Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?
- Methodological Answer : Address poor solubility via salt formation (e.g., hydrochloride salts of the amino group) or nanoparticle encapsulation (e.g., PLGA-based carriers). Assess metabolic stability using liver microsome assays (human/rodent) and identify vulnerable sites (e.g., sulfanyl or tetrahydroquinoline moieties) for prodrug modification . Plasma protein binding assays (equilibrium dialysis) and Caco-2 permeability tests further refine bioavailability predictions .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer : Use fragment-based drug design to systematically modify substituents:
- Tetrahydroquinoline moiety : Replace with indole or piperidine analogs to test steric effects .
- Sulfanyl linker : Compare ethylsulfanyl vs. propylsulfanyl chains for flexibility and hydrophobicity .
- Dihydropyrimidinone core : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate ring reactivity .
Validate SAR with free-energy perturbation (FEP) simulations or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Data Contradiction and Validation
Q. How should researchers address inconsistent enzymatic inhibition data between recombinant proteins and cell-based assays?
- Methodological Answer : Recombinant systems lack cellular context (e.g., cofactors, competing substrates). Perform counter-screens with related enzymes (e.g., kinase panels) to rule out off-target effects. Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) in a cell-free system and correlate with cellular IC50 values . If discrepancies persist, evaluate compound stability in cell culture media via LC-MS/MS to detect degradation products .
Experimental Design Considerations
Q. What controls are essential when testing this compound in animal models of disease?
- Methodological Answer : Include vehicle controls (e.g., DMSO/saline) to account for solvent effects and positive controls (e.g., FDA-approved drugs with similar mechanisms). Use randomized block designs to minimize bias, as seen in agricultural chemical studies . For toxicity assessments, monitor organ weight changes (liver, kidneys) and serum biomarkers (ALT, creatinine) .
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